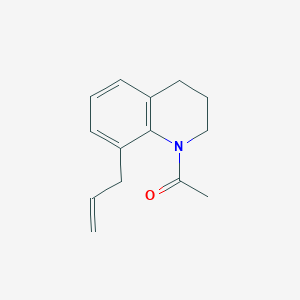

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

1-(8-prop-2-enyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-3-6-12-7-4-8-13-9-5-10-15(11(2)16)14(12)13/h3-4,7-8H,1,5-6,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYZFCRPNKXLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C(=CC=C2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Tetrahydroquinoline Derivatives

Tetrahydroquinolines (THQs) are generally synthesized by cyclization reactions involving anilines and suitable electrophiles or by modifications of preformed tetrahydroquinoline cores. The key synthetic routes include:

- Three-component cationic imino Diels–Alder cycloaddition

- Electrophilic substitution via α-lithiation

- N-alkylation and N-acylation of tetrahydroquinoline cores

- Pictet–Spengler and related cyclization reactions

These strategies provide a platform to introduce substituents such as allyl and acetyl groups at specific positions.

Preparation via Three-Component Cationic Imino Diels–Alder Cycloaddition

A robust and efficient method to prepare N-allyl substituted tetrahydroquinolines involves a three-component reaction using:

- N-allylaniline as the nitrogen source

- Formaldehyde as the electrophilic carbon source

- N-vinyl-2-pyrrolidinone or similar dienophiles

- The reaction is catalyzed by acid catalysts such as p-toluenesulfonic acid (p-TsOH) or InCl3 in acetonitrile at room temperature.

- Initial mixing of N-allylaniline and formaldehyde forms an iminium intermediate.

- Addition of the vinyl pyrrolidinone leads to a cycloaddition forming the tetrahydroquinoline ring with an N-allyl substituent.

- After stirring 3–4 hours, the product is extracted and purified by column chromatography.

- Yields range between 70–95%, demonstrating high efficiency and structural diversity of the products.

This method is particularly suitable for synthesizing N-allyl tetrahydroquinolines, which can be further functionalized to introduce acetyl groups at the nitrogen if needed.

Introduction of the Acetyl Group at Nitrogen (N-Acetylation)

Once the N-allyl-1,2,3,4-tetrahydroquinoline core is obtained, the acetyl group can be introduced by standard N-acetylation procedures:

- Treatment of the N-allyl tetrahydroquinoline with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine)

- Reaction conditions typically involve stirring at room temperature or mild heating

- The reaction selectively acetylates the nitrogen, yielding 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline with high purity and yield

This step is a classical acylation reaction commonly used in alkaloid and heterocyclic chemistry to modify amine functionalities.

Electrophilic Substitution and Lithiation Approaches for Functionalization

Alternative preparation methods involve α-lithiation of tetrahydroquinoline derivatives followed by electrophilic substitution to install substituents at specific carbon positions:

- Starting from 1,4,4-trimethyl-3,4-dihydroquinolin-2-one, treatment with strong bases like lithium diisopropylamide (LDA) at low temperatures generates an α-lithiated intermediate.

- Subsequent reaction with electrophiles (e.g., methyl iodide, allyl bromide) introduces substituents at the 3-position or other activated positions.

- This method allows selective functionalization while preserving the tetrahydroquinoline core.

- However, for 8-allyl substitution, direct lithiation at position 8 is less common; regioselective allylation may require directed metalation or alternative strategies.

This lithiation-electrophilic substitution method offers a mild and versatile approach for functionalizing tetrahydroquinoline derivatives.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Three-component cationic imino Diels–Alder | N-allylaniline, formaldehyde, vinyl pyrrolidinone, p-TsOH/InCl3, MeCN, RT | High yield (70–95%), structural diversity, mild conditions | Limited to N-allyl substitution initially |

| N-Acetylation | Acetyl chloride or acetic anhydride, base (pyridine), RT or mild heat | Selective N-acetylation, straightforward | Requires prior N-allyl tetrahydroquinoline |

| α-Lithiation and electrophilic substitution | LDA, electrophiles (e.g., allyl bromide), THF, low temperature | Mild, regioselective functionalization | Position-specific lithiation can be challenging |

| Lipase-catalyzed enzymatic resolution | Immobilized lipases (CALB), vinyl acetate, organic solvents, mild temp | High enantioselectivity, green chemistry | Mostly for chiral resolution, not direct synthesis |

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

Substitution: The allyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Alcohols or deacetylated tetrahydroquinoline.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the allyl group can undergo metabolic transformations. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formulas where explicit data are unavailable.

Key Observations :

Substituent Diversity: The acetyl and allyl groups in the target compound contrast with simpler substituents (e.g., methyl in 8-Methyl-THQ) or complex natural modifications (e.g., trihydroxy-methoxy in penibruguieramine A). These differences significantly alter electronic, steric, and solubility profiles .

Synthesis Complexity :

- 1-Acetyl-8-allyl-THQ likely requires multi-step synthesis, similar to the ferrocenyl derivative, which involves aza-Michael addition, ketone reduction, and cyclization . Simpler derivatives (e.g., 8-Methyl-THQ) may be synthesized via direct alkylation or hydrogenation .

Biological and Functional Relevance: While 2-Methyl-5-hydroxy-THQ demonstrates analgesic activity , the acetyl and allyl groups in the target compound may confer distinct pharmacological properties, such as enhanced bioavailability or receptor affinity.

Physicochemical Properties

- Molecular Weight and Polarity : The target compound’s higher molecular weight (~205 vs. 147 for 8-Methyl-THQ) and polar acetyl group suggest reduced volatility compared to simpler derivatives .

- Stability : Acetylation may enhance stability against oxidation compared to hydroxylated analogues (e.g., 2-Methyl-5-hydroxy-THQ) .

Biological Activity

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline (C15H17NO) is a heterocyclic organic compound notable for its unique structural features, including an acetyl group at the first position and an allyl group at the eighth position of the tetrahydroquinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Weight : 215.29 g/mol

- Chemical Structure : The presence of both acetyl and allyl groups contributes to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the allyl group may undergo metabolic transformations that modulate enzyme and receptor activities. This dual interaction pattern allows the compound to exert multiple biological effects, including antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies reveal that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The mechanism involves the inhibition of specific enzymes related to cancer progression .

Study 1: Antimicrobial Efficacy

A study conducted by Gutiérrez et al. (2016) evaluated several tetrahydroquinoline derivatives for their antimicrobial activity. Among these, this compound was found to have a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli. This suggests that structural modifications in tetrahydroquinolines can enhance their antimicrobial efficacy .

Study 2: Anticancer Activity

In another investigation focused on cancer cell lines, this compound demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 μM. The study indicated that the compound activates intrinsic apoptotic pathways leading to increased caspase activity .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 μg/mL | Gutiérrez et al. |

| Antimicrobial | Escherichia coli | 32 μg/mL | Gutiérrez et al. |

| Anticancer | MCF-7 (breast cancer) | ~15 μM | Research Study |

Q & A

Q. What are the common synthetic routes for preparing 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline?

The synthesis of this compound can be inferred from analogous tetrahydroquinoline derivatives. A typical approach involves:

- Cyclization of Precursors : Reacting substituted anilines with carbonyl compounds (e.g., cyclohexanone) under acidic conditions to form the tetrahydroquinoline core .

- Acetylation : Introducing the acetyl group via Friedel-Crafts acylation or direct acetylation of the amine group using acetic anhydride .

- Allylation : The allyl group at the 8-position can be introduced via alkylation using allyl bromide in the presence of a base (e.g., KCO) or through palladium-catalyzed coupling reactions .

Key Considerations : Optimize reaction temperature (e.g., reflux conditions) and catalyst choice (e.g., HSO for cyclization) to avoid over-oxidation or side reactions.

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm the tetrahydroquinoline backbone, acetyl group (δ ~2.1–2.3 ppm for CH), and allyl substituents (δ ~5.0–5.9 ppm for vinyl protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for CHNO: 215.13 g/mol) .

- GC/HPLC : Assess purity (>98% by GC) and monitor reaction progress .

Advanced Research Questions

Q. How do substituent positions (e.g., acetyl at 1 and allyl at 8) influence reactivity and biological activity?

- Steric and Electronic Effects : The acetyl group at the 1-position deactivates the ring, reducing electrophilic substitution reactivity but stabilizing the structure. The allyl group at the 8-position introduces steric hindrance, potentially limiting intermolecular interactions .

- Biological Implications : Allyl groups may enhance lipophilicity, improving membrane permeability in antimicrobial assays, while the acetyl group could modulate metabolic stability .

Methodological Insight : Compare activity against analogues (e.g., 8-methyl or 8-fluoro derivatives) to isolate substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for similar tetrahydroquinolines?

- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., bacterial growth inhibition vs. cytotoxicity) .

- Mechanistic Profiling : Use reactive oxygen species (ROS) scavengers (e.g., N-acetylcysteine) to determine if antimicrobial activity is ROS-dependent .

- Structural-Activity Relationships (SAR) : Cross-reference data with derivatives lacking the allyl or acetyl group to identify critical pharmacophores .

Q. How can palladium-catalyzed reactions enhance functionalization of this compound?

- Biaryl Coupling : Use Pd(OAc)/PPh to couple aryl halides at the 8-allyl position, enabling access to complex heterocycles (e.g., phenanthridinones) .

- Allylic Functionalization : Employ Pd-catalyzed C–H activation to introduce heteroatoms (e.g., oxygen or nitrogen) into the allyl group .

Optimization : Screen ligands (e.g., BINAP) and solvents (e.g., DMF) to improve yield and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.